4-(Trifluoromethoxy)cinnamic aldehyde
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Overview
Description
4-(Trifluoromethoxy)cinnamic aldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and aldehyde formation .
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)cinnamic aldehyde may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)cinnamic aldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Trifluoromethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-Trifluoromethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)cinnamic aldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)cinnamic aldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Trifluoromethylphenyl)propenal
- 3-(4-Trifluoromethoxyphenyl)propanal
- 4-(Trifluoromethoxy)phenyl-containing polymers
Uniqueness
4-(Trifluoromethoxy)cinnamic aldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H |
InChI Key |
GGNLWQJCNHVNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)OC(F)(F)F |
Origin of Product |
United States |
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